
Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester is a chemical compound with the molecular formula C5H2F7NO It is known for its unique structure, which includes a heptafluorobutyl group attached to the isocyanic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester typically involves the reaction of heptafluorobutyl alcohol with isocyanic acid. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained. The process may involve the use of solvents such as toluene or diethyl ether to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The reaction mixture is then purified through distillation or other separation techniques to isolate the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester into other functional groups.
Substitution: The ester group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the heptafluorobutyl group into various molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The ester is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester exerts its effects involves its interaction with various molecular targets. The heptafluorobutyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isocyanic acid moiety can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in various research applications.
Vergleich Mit ähnlichen Verbindungen
Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester can be compared with other similar compounds, such as:
Isocyanic acid, hexamethylene ester: This compound has a different alkyl group, which affects its chemical properties and applications.
Isocyanic acid, o-tolyl ester: The presence of a tolyl group instead of a heptafluorobutyl group results in different reactivity and uses.
Methacrylic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester: This compound has a similar heptafluorobutyl group but a different functional group, leading to distinct applications.
The uniqueness of this compound lies in its combination of the isocyanic acid moiety with the heptafluorobutyl group, which imparts unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
377-00-4 |
|---|---|
Molekularformel |
C5H2F7NO |
Molekulargewicht |
225.06 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane |
InChI |
InChI=1S/C5H2F7NO/c6-3(7,1-13-2-14)4(8,9)5(10,11)12/h1H2 |
InChI-Schlüssel |
NLGMQMZUOBUPCW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


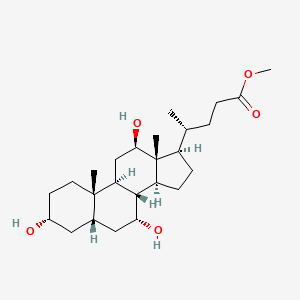
![5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B15289387.png)
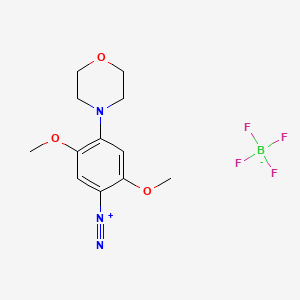
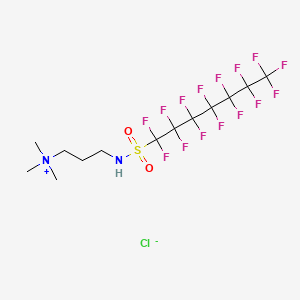
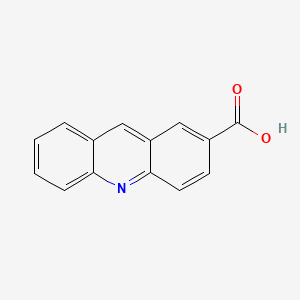
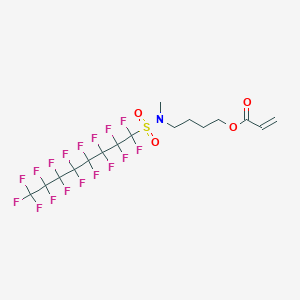
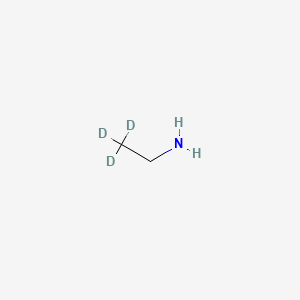
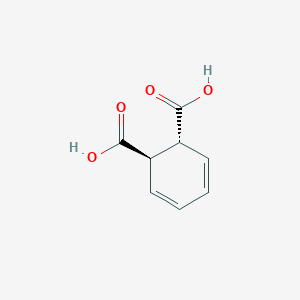
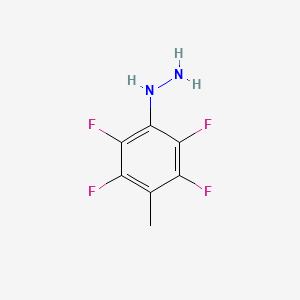
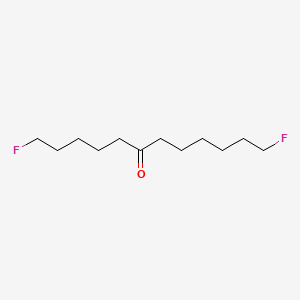

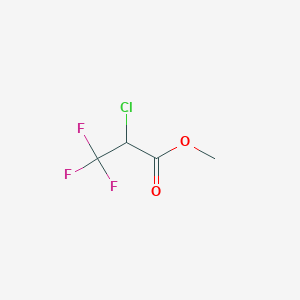
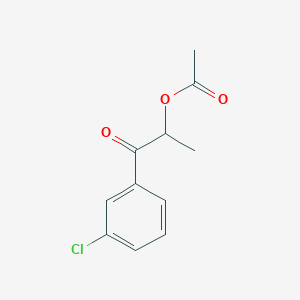
![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)
